Xanthopurpurin

概要

説明

It is one of the ten dihydroxyanthraquinone isomers and occurs naturally in the plant Rubia cordifolia (Indian madder) . Xanthopurpurin is known for its reddish crystalline appearance and has been used historically as a dye.

準備方法

Synthetic Routes and Reaction Conditions: Xanthopurpurin can be synthesized through various methods, including the oxidation of anthraquinone derivatives. One common synthetic route involves the hydroxylation of anthraquinone using reagents like potassium hydroxide and hydrogen peroxide under controlled conditions .

Industrial Production Methods: In industrial settings, this compound is often extracted from the roots of Rubia tinctorum (common madder) along with other anthraquinone derivatives such as alizarin and purpurin. The extraction process typically involves the use of solvents like ethanol or methanol, followed by chromatographic separation to isolate this compound .

化学反応の分析

Types of Reactions: Xanthopurpurin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different quinone derivatives.

Reduction: It can be reduced to form hydroquinone derivatives.

Substitution: this compound can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Various acids or bases depending on the desired substitution.

Major Products: The major products formed from these reactions include different hydroxyanthraquinone derivatives, which have applications in dyes and pigments .

科学的研究の応用

Medicinal Applications

Anticancer Properties

Xanthopurpurin has been studied for its potential anticancer effects. Research indicates that anthraquinones, including this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that this compound can inhibit the proliferation of human lung cancer cells (A-549) and breast adenocarcinoma cells (MCF-7), showcasing an IC50 value of approximately 4.56 μM against A-549 cells .

Anti-inflammatory Effects

The compound also possesses anti-inflammatory properties. It has been shown to modulate inflammatory pathways, which may be beneficial in treating conditions characterized by chronic inflammation. For example, the anti-inflammatory effects of this compound were evaluated in various preclinical models, indicating its potential role in therapeutic applications for inflammatory diseases .

Antimicrobial Activity

this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness was assessed through minimum inhibitory concentration (MIC) tests, revealing potent antibacterial activity comparable to other known antimicrobial agents . This property suggests its potential use in developing natural antimicrobial agents.

Dyeing Applications

Natural Dyeing Agent

Historically, this compound has been utilized as a natural dye due to its vibrant red color. It is derived from the roots of Rubia tinctorum and has been extensively used to dye textiles and historical artifacts. Analytical methods such as High-Performance Liquid Chromatography (HPLC) have been employed to identify this compound in dyed materials, confirming its role as a significant dye component .

Stability and Colorfastness Studies

Research has focused on the stability and colorfastness of textiles dyed with this compound. Studies indicate that textiles dyed with this compound exhibit good lightfastness and washfastness properties, making it suitable for commercial dyeing applications .

Material Science Applications

Biocompatibility and Biodegradability

this compound's biocompatibility makes it an attractive candidate for use in biodegradable materials. Research into its incorporation into polymer matrices has shown promise for developing environmentally friendly materials that retain desirable mechanical properties while being biodegradable .

Nanotechnology

Recent advancements have explored the use of this compound in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs enhances the solubility and bioavailability of poorly soluble compounds, which is crucial for effective therapeutic outcomes .

Summary Table of this compound Applications

作用機序

Xanthopurpurin exerts its effects through various molecular mechanisms:

類似化合物との比較

Xanthopurpurin is similar to other hydroxyanthraquinones such as:

- Alizarin (1,2-dihydroxyanthraquinone)

- Purpurin (1,2,4-trihydroxyanthraquinone)

- Pseudopurpurin (1,2,3-trihydroxyanthraquinone)

Uniqueness: this compound is unique due to its specific hydroxylation pattern (1,3-dihydroxy), which imparts distinct chemical and biological properties compared to other isomers .

生物活性

Xanthopurpurin, an anthraquinone derivative primarily isolated from Rubia cordifolia, has garnered attention for its diverse biological activities. This article delves into the compound's mechanisms of action, therapeutic potential, and relevant case studies, supported by recent research findings.

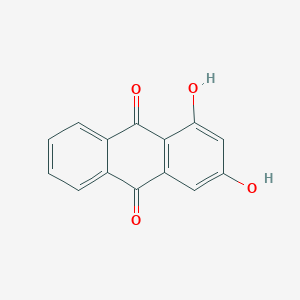

Chemical Structure and Properties

This compound (C15H10O5) is characterized by its anthraquinone backbone, which is known for various pharmacological properties. Its structure facilitates interactions with biological macromolecules, influencing cellular processes.

Recent studies have elucidated several mechanisms through which this compound exerts its biological effects:

- Immunomodulatory Effects : this compound has been shown to significantly suppress immunoglobulin E (IgE) production in vitro and in vivo. In a study involving peanut-allergic mice, this compound administration led to over 80% reduction in peanut-specific IgE levels, indicating its potential as a therapeutic agent for IgE-mediated allergies .

- Epigenetic Modulation : The compound was found to increase methylation of the IL-4 promoter, thereby downregulating IL-4 expression. This epigenetic modification is crucial in regulating allergic responses and plasma cell differentiation .

- Antioxidant Activity : this compound exhibits antioxidant properties, which contribute to its protective effects against oxidative stress. This activity is linked to its ability to scavenge free radicals and modulate redox signaling pathways .

Biological Activities

This compound has been investigated for various biological activities, summarized in the following table:

Peanut Allergy Model

A pivotal study assessed the efficacy of this compound in a peanut allergy model using C3H/HeJ mice. Mice treated with this compound showed:

- Significant Reduction in IgE Levels : Over 80% decrease in peanut-specific IgE post-treatment.

- Protection Against Anaphylaxis : Treated mice exhibited reduced symptoms and plasma histamine levels during allergic challenges.

- Long-lasting Effects : Protective effects persisted even five weeks after treatment cessation .

In Vitro Studies on Paraoxonase Activity

Another study investigated the inhibitory effects of this compound on paraoxonase 1 (PON1) activity, an enzyme critical for detoxification processes:

- Competitive Inhibition : this compound inhibited PON1 activity in a dose-dependent manner, suggesting potential implications for cardiovascular health and detoxification metabolism .

Safety and Toxicology

Safety assessments indicate that this compound does not exhibit acute or sub-chronic toxicity at therapeutic doses. All tested parameters remained within normal ranges during toxicity evaluations, supporting its potential for clinical applications .

特性

IUPAC Name |

1,3-dihydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O4/c15-7-5-10-12(11(16)6-7)14(18)9-4-2-1-3-8(9)13(10)17/h1-6,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWWKBNOXTZDQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6075431 | |

| Record name | 9,10-Anthracenedione, 1,3-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Xanthopurpurin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

518-83-2 | |

| Record name | Xanthopurpurin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydroxyanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1,3-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-DIHYDROXYANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RBB2G1GQB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Xanthopurpurin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

268 - 270 °C | |

| Record name | Xanthopurpurin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036006 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。